molecular formula C6H12O3 B3050811 2-Hydroxy-2-methylpentanoic acid CAS No. 28892-68-4

2-Hydroxy-2-methylpentanoic acid

Cat. No.: B3050811
CAS No.: 28892-68-4
M. Wt: 132.16 g/mol
InChI Key: BIEZUWIUHAKFHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methylpentanoic acid can be synthesized through several methods:

  • Oxidation of Alcohols: : One common method involves the oxidation of 2-methyl-2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

  • Hydrolysis of Esters: : Another method involves the hydrolysis of 2-hydroxy-2-methylpentanoate esters. This can be achieved by treating the ester with a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.

  • Grignard Reaction: : The Grignard reaction can also be employed to synthesize this compound. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with ethyl 2-oxopentanoate followed by acidic workup.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors and catalytic oxidation methods are often employed to enhance yield and purity. The choice of method depends on factors such as availability of raw materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Hydroxy-2-methylpentanoic acid can undergo oxidation to form 2-oxo-2-methylpentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to 2-methyl-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Esterification: : this compound can react with alcohols in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Esterification: Alcohols, sulfuric acid (H2SO4), reflux conditions.

Major Products Formed

    Oxidation: 2-Oxo-2-methylpentanoic acid.

    Reduction: 2-Methyl-2-pentanol.

    Esterification: 2-Hydroxy-2-methylpentanoate esters.

Scientific Research Applications

2-Hydroxy-2-methylpentanoic acid has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: : The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain metabolic disorders.

  • Industry: : It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

2-Hydroxy-2-methylpentanoic acid can be compared with other similar compounds such as:

  • 2-Hydroxy-3-methylpentanoic acid: : This compound has a hydroxy group at the second carbon and a methyl group at the third carbon, similar to this compound. the position of the methyl group differs, leading to variations in chemical properties and reactivity.

  • 2-Hydroxy-2-methylbutanoic acid: : This compound has a shorter carbon chain compared to this compound. The difference in chain length affects its physical and chemical properties.

  • 2-Hydroxy-2-methylhexanoic acid: : This compound has a longer carbon chain compared to this compound. The increased chain length influences its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-6(2,9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZUWIUHAKFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330093
Record name 2-hydroxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28892-68-4
Record name NSC189698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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